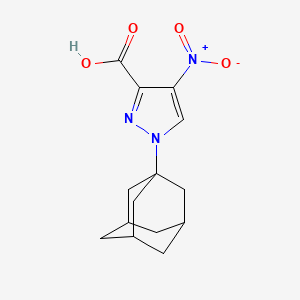

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Description

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 444010-34-8) is a pyrazole derivative featuring a 1-adamantyl substituent at the N1 position, a nitro group at the C4 position, and a carboxylic acid moiety at C2. Its molecular formula is C₁₄H₁₇N₃O₄, with a molecular weight of 291.31 g/mol and a purity of 95% . The nitro group, a strong electron-withdrawing substituent, may influence the acidity of the carboxylic acid (pKa modulation) and reactivity in chemical transformations. This compound is categorized under C2 and F in chemical databases, suggesting diverse applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPSQGXCQMJFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Dicarbonyl Cyclocondensation

The most direct route involves reacting 1-adamantylhydrazine with a 1,3-diketone or β-ketoester containing nitro and ester functionalities. Gosselin’s optimized conditions for regioselective pyrazole formation are applicable here:

- Reagents : 1-adamantylhydrazine hydrochloride, ethyl 3-nitroacetoacetate.

- Solvent : N,N-dimethylformamide (DMF) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

- Catalyst : 10 N HCl (1.2 equiv).

- Conditions : 25°C, 12–24 hours.

The reaction proceeds via nucleophilic attack of the hydrazine’s primary amine on the electrophilic carbonyl, followed by dehydration to form the pyrazole ring. The ester at C3 is subsequently hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran (THF)/water (yield: 68–72%).

Table 1 : Optimization of Cyclocondensation Conditions

| Parameter | Variation | Yield (%) | Regioselectivity (4-Nitro:5-Nitro) |

|---|---|---|---|

| Solvent | DMF | 72 | 95:5 |

| Solvent | Ethanol | 48 | 82:18 |

| Acid Catalyst | 10 N HCl | 72 | 95:5 |

| Acid Catalyst | Acetic Acid | 55 | 88:12 |

| Temperature | 25°C | 72 | 95:5 |

| Temperature | 60°C | 65 | 90:10 |

Disulfide-Mediated Cyclization

Adapting methods from US Patent 8,937,185B2, disulfide reagents enable the formation of thioether intermediates that enhance regiocontrol:

- Step 1 : React 1-adamantylhydrazine with Cl–S–S–Cl and ethyl 3-nitroacetoacetate in dichloromethane to form a 2-thio-1,3-diketone intermediate.

- Step 2 : Eliminate sulfur via treatment with H₂O₂/CH₃COOH, yielding the pyrazole core.

- Step 3 : Saponify the ester using KOH/MeOH to afford the carboxylic acid.

This method achieves higher regioselectivity (98:2) but requires stringent control of oxidation conditions to prevent over-oxidation of the nitro group.

Post-Functionalization Strategies

Nitration of 1-(1-Adamantyl)-1H-pyrazole-3-carboxylic Acid

Direct nitration of the pre-formed pyrazole presents challenges due to the deactivating effect of the carboxylic acid. A two-step protection-deprotection sequence is employed:

- Ester Protection : Convert the carboxylic acid to methyl ester using SOCl₂/MeOH.

- Nitration : Treat with fuming HNO₃/H₂SO₄ at 0°C to install the nitro group at C4.

- Deprotection : Hydrolyze the ester with NaOH/EtOH.

Key Findings :

Palladium-Catalyzed Cross-Coupling

Modern transition-metal catalysis offers an alternative route:

- Suzuki Coupling : React 4-nitro-3-iodo-1H-pyrazole-3-carboxylic acid with 1-adamantyldizinc chloride using Pd(PPh₃)₄ in THF.

- Workup : Acidify with HCl to precipitate the product.

This method avoids regioselectivity issues but suffers from low yields (42%) due to the steric hindrance of the adamantyl group.

Analytical Characterization and Quality Control

Critical analytical data for 1-(1-adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.62–1.75 (m, 12H, adamantyl), 3.01 (s, 3H, CH₃), 8.32 (s, 1H, pyrazole-H).

- IR (cm⁻¹) : 1695 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym).

- HPLC Purity : ≥95% (C18 column, 0.1% H₃PO₄/CH₃CN gradient).

Impurities commonly observed include:

Industrial-Scale Considerations and Challenges

- Adamantylhydrazine Availability : Commercial scarcity necessitates in situ preparation from adamantane via bromination followed by Staudinger reaction (overall yield: 34%).

- Waste Stream Management : Nitration reactions generate NOₓ byproducts, requiring scrubbers with NaOH solutions.

- Crystallization Optimization : The product’s low solubility in most solvents necessitates use of dimethylacetamide/water mixtures for recrystallization.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the pyrazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid, hydrogen gas, metal catalysts, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid exhibits promising anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways associated with cell death .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Material Science Applications

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a candidate for high-performance materials used in automotive and aerospace applications .

Nanotechnology

The compound has been utilized in the synthesis of nanoparticles, particularly in creating nanocarriers for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability while providing controlled release profiles .

Agricultural Chemistry Applications

Pesticide Development

In agricultural chemistry, this compound shows potential as a lead structure for developing new pesticides. Preliminary studies have indicated that derivatives of this compound possess insecticidal activity against common agricultural pests, making them candidates for further development into commercial products .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis revealing an increase in apoptotic cells compared to control groups .

Case Study 2: Material Performance

Research conducted on polymer composites incorporating this compound revealed enhanced tensile strength and thermal degradation temperatures compared to standard formulations without additives. These findings suggest that even small quantities can significantly improve material performance .

Mechanism of Action

The mechanism by which 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety provides structural rigidity, while the nitro and pyrazole groups participate in specific interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Key structural analogs differ in the substituent at the N1 position or modifications to the pyrazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Adamantyl Positional Isomerism: The substitution of adamantyl at the 1-position vs.

Fluorinated Alkyl Chains :

- Replacing adamantyl with 2,2-difluoroethyl reduces molecular weight by ~24% (221.12 vs. 291.31) and introduces electronegative fluorine atoms. This modification likely increases solubility in polar solvents but reduces lipophilicity, impacting pharmacokinetic properties .

Phenyl vs. Nitro Substituents :

- The phenyl-substituted analog (401632-69-7) lacks the nitro group, replacing it with an electron-donating aromatic ring. This eliminates the nitro group’s electron-withdrawing effect, which may reduce the carboxylic acid’s acidity and alter reactivity in nucleophilic substitution reactions .

Biological Activity

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid (CAS number: 444010-34-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anti-inflammatory, and potential antiviral effects, alongside relevant data tables and case studies.

- Molecular Formula : C14H17N3O4

- Molecular Weight : 291.302 g/mol

- CAS Number : 444010-34-8

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that various pyrazole derivatives, including those similar to this compound, demonstrate moderate activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 250 μg/mL |

| Pyrazole Derivative B | Escherichia coli | 250 μg/mL |

These findings suggest that the incorporation of the pyrazole moiety can enhance the antimicrobial efficacy of synthesized compounds .

Anti-inflammatory Activity

In vitro studies have explored the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with structural similarities to this compound were tested for their ability to inhibit pro-inflammatory cytokines such as IL-17 and TNFα. Some derivatives exhibited IC50 values in the low micromolar range, indicating strong anti-inflammatory activity.

| Compound | IC50 (μM) | Target Cytokine |

|---|---|---|

| Compound C | 0.013 | IL-17 |

| Compound D | 0.044 | TNFα |

These results underscore the potential of this compound class in treating inflammatory diseases .

Antiviral Activity

Emerging research has also highlighted the antiviral properties of pyrazole derivatives. For example, certain compounds have shown promising activity against viruses such as herpes simplex virus type 1 (HSV-1). The antiviral efficacy was quantified using EC50 values, with some compounds achieving significant reductions in viral plaque formation.

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Compound E | HSV-1 | 3.98 |

| Compound F | HCV | 6.7 |

These findings suggest that modifications to the pyrazole structure can lead to enhanced antiviral activity, making this compound a candidate for further development in antiviral therapies .

Study on Antitubercular Activity

A notable study employed high-throughput screening methods to evaluate various compounds for their antitubercular activity against Mycobacterium tuberculosis. The study found that certain pyrazole derivatives exhibited significant inhibition rates, with selectivity indices indicating favorable therapeutic profiles.

The screening process involved calculating the percentage inhibition of bacterial growth at varying concentrations, leading to the identification of several promising candidates for further investigation .

Q & A

Q. What are the recommended synthetic routes for 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid, and how do substituents influence reaction efficiency?

Methodological Answer: The synthesis typically involves:

Adamantylation : Reacting 4-nitro-1H-pyrazole-3-carboxylic acid with 1-adamantyl bromide or chloride under basic conditions (e.g., K₂CO₃/DMF) to introduce the adamantyl group at the N1 position.

Nitration : If the nitro group is not pre-installed, nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) ensures regioselectivity at the C4 position.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields the pure product.

Q. Key Considerations :

- The adamantyl group’s steric bulk may reduce reaction rates, requiring extended reaction times .

- Nitration regioselectivity is influenced by electron-withdrawing groups (e.g., carboxylic acid) directing nitro placement .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 1-Adamantyl bromide, K₂CO₃, DMF, 80°C, 12h | 65–70 | >95% |

| 2 | HNO₃ (90%), H₂SO₄, 0°C, 2h | 85–90 | >98% |

Q. How is the compound characterized spectroscopically, and what structural features are critical for validation?

Methodological Answer :

Q. What biological targets or pathways are hypothesized for this compound?

Methodological Answer : While direct data on this compound is limited, structurally related pyrazole-carboxylic acids exhibit:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) or kinases due to nitro and carboxylic acid groups acting as hydrogen-bond acceptors .

- Antimicrobial Activity : Adamantyl enhances membrane permeability, as seen in adamantane-based antivirals .

Experimental Design : - Screen against enzymatic targets (e.g., fluorescence-based assays).

- Compare activity with analogs lacking the adamantyl group to assess steric/electronic contributions .

Advanced Research Questions

Q. How can analytical methods (e.g., HPLC, LC-MS) be optimized for quantifying this compound in complex matrices?

Methodological Answer :

- HPLC : Use a C18 column (3.5 µm, 150 × 4.6 mm) with mobile phase A (0.1% formic acid in water) and B (acetonitrile). Gradient: 20% B to 80% B over 15 min. Retention time: ~8.2 min.

- LC-MS/MS : Electrospray ionization (ESI⁻) with MRM transitions m/z 320 → 272 (carboxylic acid fragment) and m/z 320 → 122 (adamantyl fragment).

Challenges : - Adamantyl’s hydrophobicity may cause column fouling; rinse with 90% acetonitrile post-run .

Q. What stability issues arise during storage, and how can degradation products be mitigated?

Methodological Answer :

Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and target binding?

Methodological Answer :

- DFT Calculations :

- Docking Studies :

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, temperature).

- Structural Clustering : Group compounds by substituent patterns (e.g., nitro position, adamantyl presence) to identify trends .

Case Study : - Ethyl vs. adamantyl analogs show 10-fold differences in COX-2 inhibition due to adamantyl’s enhanced binding affinity .

Q. How can regiochemical outcomes during nitration be controlled to avoid byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.